molecular formula C8H10N6O3 B6115383 4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide

4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide

Cat. No. B6115383
M. Wt: 238.20 g/mol
InChI Key: GJRNIMNAEDELEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide, also known as AOZ, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. AOZ is a derivative of nitrofuran, which is a class of antibiotics commonly used in veterinary medicine. However, AOZ has been found to have unique properties that make it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide has been found to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-cancer properties.
Biochemical and Physiological Effects:
4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, 4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide has been found to have a positive effect on the immune system, increasing the production of certain immune cells. Additionally, 4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide has been found to have a protective effect on the liver, reducing the risk of liver damage caused by various toxins.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide for use in laboratory experiments is its relative ease of synthesis and availability. Additionally, 4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide is relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of 4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide is its potential toxicity, particularly at high doses. Careful consideration should be given to the appropriate dosage and administration of 4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide in laboratory experiments to ensure its safety.

Future Directions

There are several potential future directions for research involving 4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide. One area of interest is in the development of new cancer therapies based on 4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide. Additionally, further research is needed to fully understand the mechanism of action of 4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide and its potential applications in other areas of medicine. Finally, the development of new synthesis methods for 4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide may allow for the production of more potent and effective derivatives of the compound.

Synthesis Methods

4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide can be synthesized through a multi-step process that involves the reaction of 4-nitroimidazole with ethyl acrylate, followed by the reduction of the resulting product with hydrogen gas. The final step involves the reaction of the resulting intermediate with 3-amino-5-mercapto-1,2,4-triazole to yield 4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide. The synthesis of 4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide has been shown to have potent anti-cancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of various cancer cell lines. Additionally, 4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

4-amino-N-[2-(1H-imidazol-5-yl)ethyl]-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O3/c9-7-6(14(16)17-13-7)8(15)11-2-1-5-3-10-4-12-5/h3-4H,1-2H2,(H2,9,13)(H,10,12)(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRNIMNAEDELEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCNC(=O)C2=[N+](ON=C2N)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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